Product packaging for Dichloromethylenediphosphonic acid(Cat. No.:CAS No. 22560-50-5)

Dichloromethylenediphosphonic acid

Cat. No.: B001034
CAS No.: 22560-50-5
M. Wt: 267.88 g/mol
InChI Key: BABBUYLLEOIZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clodronate Disodium is a first-generation bisphosphonate compound that serves as a critical tool in biomedical research for its potent antiresorptive and macrophage-depleting properties . Its primary mechanism of action involves internalization by osteoclasts, the cells responsible for bone resorption. Once inside these cells, it is metabolized into a non-hydrolyzable, cytotoxic analog of adenosine triphosphate (ATP), which disrupts mitochondrial function and induces osteoclast apoptosis . This targeted inhibition of osteoclast activity makes it a valuable reagent for studying bone metabolism and diseases characterized by excessive bone loss, such as osteoporosis, Paget's disease, and bone metastases . Beyond bone biology, Clodronate Disodium is extensively used in immunology research. When encapsulated in liposomes, it is selectively taken up by phagocytic cells, including macrophages, leading to their depletion. This application is pivotal for investigating the role of macrophages in various physiological and pathological processes, such as autoimmune diseases, cancer, and inflammatory conditions . The compound has also demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-alpha . Research applications for Clodronate Disodium include: investigation of osteoclast function and bone remodeling pathways; depletion of macrophages to study their role in disease models; exploration of anti-inflammatory therapies; and study of pathological conditions like complex regional pain syndrome (CRPS) and bone marrow edema . A 2024 study in a juvenile sheep model further highlighted its use in evaluating bisphosphonate effects in active, growing skeletons . Notably, a 2025 pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database identified that, unlike some other bisphosphonates, Clodronate Disodium was not associated with a disproportionate risk of cardiac arrhythmias, a relevant safety consideration for drug development research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4Cl2NaO6P2 B001034 Dichloromethylenediphosphonic acid CAS No. 22560-50-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22560-50-5

Molecular Formula

CH4Cl2NaO6P2

Molecular Weight

267.88 g/mol

IUPAC Name

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate

InChI

InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9);

InChI Key

BABBUYLLEOIZKQ-UHFFFAOYSA-N

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na]

Other CAS No.

22560-50-5

Pictograms

Health Hazard; Environmental Hazard

Related CAS

29329-69-9

Synonyms

Acid, Clodronic
Acid, Dichloromethanediphosphonic
Biphosphonate, Dichloromethylene
Bonefos
Cl2MDP
Clodronate
Clodronate Disodium
Clodronate Sodium
Clodronic Acid
Dichloromethane Diphosphonate
Dichloromethanediphosphonate
Dichloromethanediphosphonic Acid
Dichloromethylene Biphosphonate
Dichloromethylene Diphosphonate
Dichloromethylenebisphosphonate
Diphosphonate, Dichloromethane
Diphosphonate, Dichloromethylene
Disodium, Clodronate
Sodium, Clodronate

Origin of Product

United States

Molecular and Cellular Mechanisms of Action in Pre Clinical Models

Interaction with Bone Mineral Hydroxyapatite (B223615) and Crystalline Structures

A defining characteristic of clodronate disodium (B8443419), like all bisphosphonates, is its strong affinity for bone mineral. clinpgx.org The P-C-P (phosphorus-carbon-phosphorus) backbone of the clodronate molecule chelates with calcium ions present in the hydroxyapatite crystals of the bone matrix. nih.gov This high binding affinity allows for the preferential accumulation of clodronate at sites of active bone remodeling, where the mineral is exposed. clinpgx.org This targeted delivery to the bone surface is a critical first step in its mechanism of action, concentrating the compound in the vicinity of its primary cellular target, the osteoclast.

Intracellular Metabolism and Adenosine (B11128) Triphosphate (ATP) Analog Formation (AppCCl2p)

Once localized to the bone surface, clodronate is internalized by osteoclasts during the process of bone resorption. patsnap.com Inside the osteoclast, clodronate undergoes a unique metabolic transformation that distinguishes it from the more potent nitrogen-containing bisphosphonates. clinpgx.org It is metabolized into a non-hydrolyzable analog of adenosine triphosphate (ATP), known as adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). nih.govelsevierpure.comproquest.comclinpgx.org This conversion is catalyzed by aminoacyl-tRNA synthetases. nih.gov The resulting AppCCl2p molecule is structurally similar to ATP but is cytotoxic. nih.govresearchgate.net

Studies in RAW 264 macrophages have shown that a significant portion, between 30-55%, of the internalized clodronate is metabolized into AppCCl2p, which then accumulates to high intracellular concentrations within the first 12 hours of exposure. nih.govelsevierpure.com This metabolic conversion is central to the subsequent cellular effects of clodronate. nih.govelsevierpure.com

Osteoclastic Inhibition and Apoptosis Induction Pathways

The intracellular accumulation of AppCCl2p is the primary driver of osteoclast inhibition and apoptosis. researchgate.netnih.gov This occurs through several interconnected pathways that disrupt essential cellular functions.

Disruption of ATP-Dependent Intracellular Processes

The newly formed AppCCl2p competes with endogenous ATP, thereby interfering with numerous ATP-dependent intracellular processes. patsnap.comnih.gov This disruption of cellular energy-dependent functions is a key mechanism leading to the inhibition of osteoclast activity and eventual cell death.

Mitochondrial Dysfunction and Impaired Cellular Energy Metabolism

A major target of AppCCl2p is the mitochondria, the powerhouse of the cell. The ATP analog has been shown to inhibit the mitochondrial ADP/ATP translocase, a critical protein for transporting ATP out of the mitochondria and into the cytoplasm. nih.govresearchgate.net This inhibition leads to a depletion of cytoplasmic ATP and a collapse of the mitochondrial membrane potential. researchgate.netresearchgate.net The resulting mitochondrial dysfunction severely impairs cellular energy metabolism, ultimately triggering the apoptotic cascade. nih.govnih.gov

Mechanistic Differentiation from Nitrogen-Containing Bisphosphonates

The mechanism of action of clodronate disodium is fundamentally different from that of the more potent nitrogen-containing bisphosphonates (N-BPs) such as alendronate and zoledronate. clinpgx.orgnih.gov While clodronate is metabolized into a toxic ATP analog, N-BPs are not metabolized. clinpgx.org Instead, N-BPs act by inhibiting farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway. clinpgx.org This inhibition prevents the prenylation of small GTP-binding proteins that are essential for osteoclast function and survival. researchgate.net This clear mechanistic distinction explains the different cellular and molecular consequences of exposure to these two classes of bisphosphonates. nih.gov

Mechanistic Differences Between Clodronate and Nitrogen-Containing Bisphosphonates
FeatureClodronate Disodium (Non-Nitrogen-Containing)Nitrogen-Containing Bisphosphonates (e.g., Alendronate, Zoledronate)
Intracellular MetabolismMetabolized to a toxic ATP analog (AppCCl2p) nih.govelsevierpure.comproquest.comNot metabolized clinpgx.org
Primary Molecular TargetMitochondrial ADP/ATP translocase nih.govresearchgate.netFarnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway clinpgx.org
Consequence of Target InteractionInhibition of ATP-dependent processes, mitochondrial dysfunction elsevierpure.comresearchgate.netInhibition of protein prenylation, disruption of small GTPase signaling researchgate.net
Cellular OutcomeInduction of apoptosis researchgate.netnih.govInhibition of osteoclast function and induction of apoptosis nih.gov

Non-Osteoclastic Cellular and Molecular Effects in Research Models

While the primary therapeutic effect of clodronate is attributed to its action on osteoclasts, pre-clinical studies have revealed effects on other cell types. Liposome-encapsulated clodronate has been widely used as a tool to deplete macrophages in various research models. nih.gov This is because macrophages, like osteoclasts, are phagocytic cells that can internalize the liposomes and are susceptible to the cytotoxic effects of the released clodronate. nih.gov

Furthermore, clodronate has demonstrated anti-inflammatory and analgesic properties in various musculoskeletal disease models. benthamdirect.comnih.gov These effects are thought to involve mechanisms impacting macrophages, neutrophils, and peripheral nociceptors. benthamdirect.comnih.gov One proposed mechanism for its broader effects is the inhibition of the vesicular nucleotide transporter (VNUT), which reduces the release of ATP into the extracellular space. benthamdirect.comnih.gov Extracellular ATP acts as a signaling molecule in inflammation and pain. benthamdirect.com

In some in vitro models, clodronate has also been observed to have effects on osteoblasts and mesenchymal stromal cells. nih.govnih.gov However, these effects appear to be concentration-dependent and may differ when clodronate is bound to a hydroxyapatite surface. nih.gov For instance, one study found that a clodronate-hydroxyapatite complex did not inhibit the proliferation or multi-directional differentiation of bone marrow stromal cells. nih.gov

Summary of Non-Osteoclastic Effects of Clodronate in Research Models
Cell Type/SystemObserved EffectProposed MechanismReference
MacrophagesDepletion (when encapsulated in liposomes)Phagocytosis of liposomes and intracellular release of clodronate, leading to apoptosis. nih.govnih.gov
Inflammatory Cells (e.g., Neutrophils)Anti-inflammatory effectsInhibition of vesicular nucleotide transporter (VNUT), reducing extracellular ATP signaling. benthamdirect.comnih.gov
Peripheral NociceptorsAnalgesic propertiesModulation of ATP signaling. benthamdirect.comnih.gov
OsteoblastsVariable effects, potentially stimulatory at low concentrations.Direct effects on cell differentiation and proliferation. nih.govresearchgate.net
Mesenchymal Stromal CellsNo significant inhibition of proliferation or differentiation when bound to hydroxyapatite.The bound state may alter the cellular interaction. nih.gov

Effects on Endothelial Cell Function and Angiogenesis in Tumor Microenvironments

Clodronate disodium has demonstrated significant anti-angiogenic properties in pre-clinical tumor models, affecting both endothelial cells and the broader tumor microenvironment. nih.govresearchgate.net

In a study using a mouse model of ovarian cancer, clodronate treatment resulted in a significant decrease in tumor size, the number of tumor nodules, and tumor capillary density. nih.gov In vitro, clodronate was found to directly inhibit the proliferation of endothelial cells. researchgate.net Furthermore, it significantly decreased the secretion of pro-angiogenic cytokines by endothelial cells. nih.govnih.gov

Cell TypeCytokinePercent Decrease in Secretion with Clodronatep-value
Endothelial CellsIL-652.1%< 0.001
Endothelial CellsIL-861.9%< 0.001
MacrophagesFGF-224.0%< 0.05

Data from a study on the effects of clodronate on cytokine secretion in the tumor microenvironment. nih.gov

Influence on Tumor Cell Populations within the Microenvironment

The influence of clodronate disodium on tumor cell populations is primarily indirect, mediated through its effects on the tumor microenvironment, particularly tumor-associated macrophages (TAMs). By depleting TAMs, which are known to support tumor growth and progression, clodronate can inhibit tumor growth. unifr.ch

While clodronate itself has shown little to no direct cytotoxic activity against multiple cancer cell lines, including melanoma, in some preclinical studies, its impact on the supportive cellular network within the tumor is significant. nih.gov However, a novel bisphosphonamidate prodrug of clodronate has been developed that exhibits selective cytotoxic activity against melanoma cell lines by enabling efficient intracellular delivery of the active compound. nih.govresearchgate.net This suggests that overcoming the cellular permeability barrier of clodronate could unlock direct anti-tumor effects.

In a xenograft model, this clodronate prodrug demonstrated an anti-tumor effect, highlighting a potential therapeutic application for selectively targeting melanoma cells. nih.gov

Anti-inflammatory Properties in Pre-clinical Contexts

Clodronate disodium exhibits notable anti-inflammatory properties in various pre-clinical models, largely stemming from its ability to deplete macrophages and modulate the release of inflammatory mediators. nih.govresearchgate.net

Studies have shown that clodronate can reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov In a carrageenan-induced inflammation model, liposome-encapsulated clodronate demonstrated an anti-inflammatory effect against activated macrophages and neutrophils. nih.gov Similarly, in a mouse model of rheumatoid arthritis, macrophage depletion by clodronate liposomes was shown to be beneficial against inflammation. nih.gov

The anti-inflammatory effects of clodronate are linked to its metabolite, which can alter the DNA binding capacity of the transcription factor NF-κB, a key regulator of the inflammatory response. mdpi.com

Pre-clinical ModelEffect of Clodronate
Carrageenan-induced inflammationReduced inflammation against activated macrophages and neutrophils
Mouse model of rheumatoid arthritisBeneficial against inflammation through macrophage depletion
Radiation-induced lung injuryMitigated lung injury severity and lowered pro-inflammatory cytokine levels

Modulation of Pain Mechanisms Unrelated to Bone Abnormalities

Pre-clinical studies have revealed that clodronate disodium can modulate pain mechanisms in conditions not directly related to bone abnormalities, such as neuropathic and inflammatory pain. nih.govecronicon.net

A key mechanism underlying its analgesic effect is the inhibition of vesicular ATP release. nih.govecronicon.net Clodronate has been shown to be a potent and selective inhibitor of the vesicular nucleotide transporter (VNUT), which is crucial for the initiation of purinergic chemical transmission involved in pain signaling. nih.gov By blocking the transport of ATP into synaptic vesicles in neurons, microglia, and immune cells, clodronate attenuates pathological pain. nih.govecronicon.net

In animal models of neuropathic pain, clodronate exhibited pain-relieving activity that was superior to gabapentin (B195806) and similar to pregabalin. ecronicon.net These findings indicate that clodronate may represent a unique therapeutic strategy for chronic neuropathic and inflammatory pain by targeting purinergic signaling pathways. nih.gov

Pre Clinical Pharmacokinetics and Pharmacodynamics

Absorption Characteristics in Animal Models

In animal models, the intestinal absorption of clodronate disodium (B8443419) is generally low hres.cahres.cahres.cascbt.comtandfonline.com. Absorption of bisphosphonates is typically higher in younger animals, and in species like rats and chickens, it predominantly occurs in the small intestine hres.cahres.cahres.ca. The presence of food, especially calcium, can further diminish the absorption of bisphosphonates bayer.com.autandfonline.com. In contrast, intramuscular (IM) and subcutaneous (SC) administration routes demonstrate rapid and good absorption, leading to comparable drug concentrations in bone as seen with intravenous administration nih.gov.

Intestinal Absorption Profile in Murine and Canine Models

The oral intestinal absorption of clodronate disodium varies among species. In rats (murine models), the reported absorption ranges from 4% to 10% hres.cahres.cahres.ca. For dogs (canine models), the absorption is observed to be higher, ranging from 10% to 55% hres.cahres.cahres.ca.

Table 1: Intestinal Absorption Profile of Clodronate Disodium in Animal Models

Animal ModelIntestinal Absorption Range (%)Citation
Rat4 - 10 hres.cahres.cahres.ca
Dog10 - 55 hres.cahres.cahres.ca

Distribution Profile, Including Preferential Bone Tissue Affinity

Clodronate disodium is rapidly cleared from the bloodstream following administration hres.cahres.cahres.cadrugs.com. Approximately 20% of the absorbed quantity of clodronate disodium binds to bone hres.cahres.cahres.ca. This selective action on bone is attributed to its high affinity for calcium phosphate (B84403) and hydroxyapatite (B223615), the mineral component of bone hres.cahres.cahres.cabayer.com.aubccancer.bc.ca. The binding of clodronic acid to bone structures occurs preferentially in regions with increased bone turnover, such as sites of osteoclast activity hres.cahres.cahres.ca.

Distribution studies in rats and mice have shown that clodronate is rapidly distributed to bone tissue, with relatively high levels detectable even 12 months post-administration defra.gov.uk. The incorporation of clodronate into bone is greatest in areas with the highest bone remodeling rate defra.gov.uk. For instance, in adult rats, the highest activity of carbon-14 (B1195169) labeled clodronate was found in the primary spongiosa of the distal femoral metaphysis and in the cortical bone of the femoral diaphysis nih.gov. Radioactivity in the lumbar vertebra was approximately half of that observed in the femur nih.gov. Cross-sections of the femoral shaft indicated more prominent incorporation of clodronate into the periosteal surface compared to the endocortical surface nih.gov. Bone is noted as the only tissue exhibiting significant deposition of the compound scbt.com.

Biotransformation Absence and Elimination Pathways

Clodronate disodium is not metabolized in animal models, such as rats and mini-pigs, or in humans; it is excreted unchanged hres.cahres.cahres.cadefra.gov.ukdrugbank.com. This absence of biotransformation is expected, as clodronate is a bisphosphonate, a synthetic compound that is not biodegradable or hydrolyzable in solution defra.gov.uk. After oral administration, the majority of the unabsorbed drug is eliminated via feces bccancer.bc.cascbt.comdefra.gov.uk. Following intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection, clodronate disodium is primarily excreted in the urine bccancer.bc.cascbt.comdefra.gov.uk.

Renal Clearance and Excretion Rates in Animal Models

Renal clearance is the primary pathway for the elimination of absorbed clodronate disodium hres.cahres.cahres.ca. In animals, bisphosphonates are excreted unaltered by the kidneys hres.cadefra.gov.ukmdpi.com. When kidney function is normal, clodronate disodium is cleared by the kidneys at a rate of approximately 80 mL/min hres.cahres.cahres.ca. Approximately 80% of the absorbed quantity is excreted via the kidney within 24 hours hres.cahres.cahres.ca. For rats, about 53% of the dose administered intravenously, intramuscularly, or subcutaneously was recovered from urine within a 72-hour collection period, with most of the drug excreted in the first 24 hours nih.gov.

Plasma and Tissue Half-Life Determination in Animal Systems

Clodronate disodium is rapidly cleared from the blood hres.cahres.cahres.canih.gov. The mean plasma half-life after administration of clodronate disodium in horses is approximately 5.6 hours drugs.comdefra.gov.uk. In rats, after single intravenous, intramuscular, or subcutaneous doses, the plasma half-life is about 1.5 hours nih.gov. The plasma half-life in horses is also reported as 3.32 ± 1.25 hours following a single intramuscular dose nih.gov.

In contrast to plasma, the half-life of clodronate disodium in bone tissue is considerably longer, estimated to be months to years in rodent bone (long bones and lumbar vertebrae) tandfonline.comdrugs.com. This prolonged tissue half-life is due to its incorporation into the skeleton and its release only during bone resorption hres.cahres.cahres.catandfonline.com. The half-life in bone is dependent on the rate of skeletal turnover hres.cahres.cahres.ca.

Table 2: Half-Life of Clodronate Disodium in Animal Systems

ParameterAnimal ModelHalf-Life (Time)Citation
Plasma Half-LifeHorses~5.6 hours drugs.comdefra.gov.uk
Plasma Half-LifeHorses3.32 ± 1.25 hours nih.gov
Plasma Half-LifeRats~1.5 hours nih.gov
Bone Tissue Half-LifeRodentsMonths to Years tandfonline.comdrugs.com

Concentration-Effect Relationship at the Site of Action in Bone Tissue

The therapeutic effect of clodronate disodium is directly linked to its concentration at the site of action, specifically in bone tissue hres.cahres.cahres.ca. As a bisphosphonate, clodronate disodium exerts its primary pharmacological action by inhibiting osteoclast-mediated bone resorption bayer.com.aubccancer.bc.cadefra.gov.ukpatsnap.compatsnap.com. It achieves this by binding strongly to hydroxyapatite crystals within the bone matrix, particularly at sites of increased bone turnover hres.cahres.cahres.cabayer.com.aubccancer.bc.ca.

The mechanism involves clodronate disodium being ingested by osteoclasts during bone remodeling patsnap.compatsnap.com. Once internalized, clodronate disodium, a non-nitrogenous bisphosphonate, is metabolized into a non-hydrolyzable ATP analog (AppCCl2p) within the osteoclast patsnap.comnih.gov. This metabolite accumulates, disrupting ATP-dependent intracellular processes essential for osteoclast function, ultimately leading to premature apoptosis (programmed cell death) of these cells patsnap.compatsnap.comnih.gov. This reduction in osteoclast number and activity results in decreased bone resorption patsnap.compatsnap.com. When the bound substance is released from bone tissue during bone resorption, high local concentrations develop at the site of osteolysis, which directly acts on the bone-resorbing osteoclasts hres.cahres.cahres.ca. Importantly, at concentrations that inhibit bone resorption, clodronate disodium does not adversely affect the normal mineralization process in bone tissue hres.cahres.cabayer.com.aupom.go.id.

Investigational Applications and Efficacy in Pre Clinical Disease Models

Bone Resorption and Osteolysis Models

Clodronate's primary mechanism of action involves the inhibition of osteoclast activity, the cells responsible for bone breakdown. patsnap.com This has made it a focal point in pre-clinical studies of bone disorders characterized by excessive resorption.

In the context of oncology, clodronate has demonstrated efficacy in animal models of tumor-induced bone disease. Its action is centered on mitigating the osteolytic processes frequently associated with bone metastases. By inducing apoptosis in osteoclasts, clodronate effectively reduces the breakdown of bone tissue, a common complication in cancers that have spread to the skeleton. patsnap.com Pre-clinical studies have supported the concept that by inhibiting osteoclast-mediated bone resorption, clodronate can reduce the development of osteolytic lesions. Research in breast cancer models, for instance, has shown that clodronate can decrease the formation of new bone metastases and reduce bone pain. nih.govnih.gov The compound's ability to interfere with the vicious cycle of tumor growth in bone—whereby tumor cells stimulate osteoclasts, leading to the release of growth factors from the bone matrix that further promote tumor proliferation—has been a key area of investigation.

Interactive Table: Effects of Clodronate on Tumor-Induced Osteolysis in Pre-clinical Models

ModelKey FindingsReference
Breast Cancer MetastasisReduced formation of new osteolytic foci and decreased bone pain. nih.govnih.gov
General Osteolytic MetastasesInhibition of osteoclast activity, leading to reduced bone resorption. researchgate.net

The impact of clodronate on bone mass and structural integrity has been evaluated in various experimental models, yielding context-dependent results. In a rat model of experimental periodontitis, a condition characterized by inflammatory alveolar bone loss, both prophylactic and curative treatment with clodronate disodium (B8443419) significantly decreased alveolar bone loss. nih.gov The reduction in bone loss was dose-dependent, with higher doses providing greater protection. nih.gov

Conversely, a study utilizing a large animal model of juvenile, exercising sheep found that intramuscular administration of clodronate disodium did not produce measurable effects on bone turnover, bone mineral density (BMD), or bone microstructure. plos.orgnih.govresearchgate.net The authors of that study suggested the lack of effect might be attributable to the lower dosage used in large animals compared to humans. plos.orgnih.gov Another study in rats fed a low-calcium diet found that a low dose of clodronate not only prevented the decrease in BMD but also stimulated the bone formation rate. researchgate.net

Interactive Table: Pre-clinical Findings on Clodronate's Effects on Bone Mass and Structure

Animal ModelConditionKey FindingsReference
RatsExperimental PeriodontitisDose-dependent decrease in alveolar bone loss with both prophylactic and curative treatment. nih.gov
Juvenile SheepExercisingNo measurable effects on bone turnover, bone mineral density, or bone microstructure. plos.orgnih.govresearchgate.net
RatsLow-Calcium DietLow doses prevented bone mineral density decrease and increased bone formation rate. researchgate.net

Macrophage and Microglia Depletion Applications

When encapsulated in liposomes, clodronate is avidly phagocytosed by macrophages and microglia, leading to their apoptosis. This property has established liposomal clodronate as a standard tool for the selective, in vivo depletion of these phagocytic cell populations, enabling researchers to investigate their roles in a multitude of physiological and pathological processes. rupress.orgmedchemexpress.com

The depletion of macrophages using clodronate liposomes is a widely employed technique to elucidate the function of these cells in the immune system and in the pathogenesis of various diseases. rupress.orgmedchemexpress.com This approach has been instrumental in studying the involvement of macrophages in autoimmunity, infections, transplantation, and cancer. rupress.org By temporarily eliminating macrophage populations, researchers can assess the subsequent effects on disease progression and immune responses. For instance, studies have used this method to demonstrate the critical role of macrophages in muscle injury and inflammation following exhaustive exercise. nih.gov Similarly, macrophage depletion has been shown to impair corneal allograft rejection in rats by reducing cytokine expression and cytotoxic T-lymphocyte responses. arvojournals.org

A significant application of clodronate's macrophage-depleting activity is in the field of transplantation immunology. Pre-treatment of recipient mice with liposomal clodronate has been shown to facilitate the establishment of durable hematopoietic chimerism, even with a low dose of donor bone marrow cells. nih.gov This is thought to occur by vacating bone marrow niches, allowing for preferential engraftment of donor hematopoietic stem cells. nih.gov Furthermore, this clodronate-induced chimerism was associated with the promotion of donor-specific skin allograft tolerance, highlighting a potential strategy to reduce the toxicity associated with current transplantation protocols. nih.gov

Interactive Table: Clodronate in Murine Models of Transplantation

ApplicationKey FindingsReference
Hematopoietic ChimerismPre-treatment with liposomal clodronate permitted durable chimerism with a low dose of donor bone marrow cells. nih.gov
Allograft ToleranceIncreased durable donor-specific skin allograft tolerance. nih.gov

In the context of the central nervous system, clodronate liposomes have been used to deplete microglia, the resident macrophages of the brain, to study their contribution to neuropathies and neurodegenerative diseases. nih.gov Intrathecal administration of liposome-encapsulated clodronate has been shown to specifically deplete spinal microglia and attenuate the initiation of neuropathic pain in rat models. nih.gov Other research suggests that clodronate may alleviate neuropathic and inflammatory pain by inhibiting the vesicular nucleotide transporter (VNUT), thereby reducing the release of ATP, a key signaling molecule in pain pathways. pnas.org However, it is important to note that intracerebral injection of clodronate liposomes can also have off-target effects, including damage to other brain cells and the blood vessel integrity. nih.govnih.gov In a model of viral encephalitis, systemic administration of clodronate liposomes reduced the number of brain-infiltrating macrophages and suppressed seizures, but did not prevent hippocampal damage, suggesting that activated microglia may contribute to the neuronal injury. twincore.de

Anti-tumor and Anti-angiogenic Research

Clodronate disodium, a non-nitrogen-containing bisphosphonate, has been the subject of extensive pre-clinical research to evaluate its potential anti-tumor and anti-angiogenic properties. cancer.govnih.gov These investigations have moved beyond its established role in managing bone metastases to explore its direct and indirect effects on cancer cells and the tumor microenvironment. oup.comjwatch.org

Studies in various experimental animal models have demonstrated the capacity of clodronate to inhibit tumor growth and the formation of metastases. In a mouse model of breast cancer bone metastasis, daily or weekly preventive regimens of clodronate were shown to decrease the tumor burden. oup.com Research on ovarian cancer models has also yielded significant findings. In a syngeneic mouse model (ID8-VEGF), mice treated with clodronate exhibited an 80.2% decrease in tumor weight compared to the control group. nih.gov A similar effect was observed in the SKOV3ip1 ovarian cancer model, where clodronate treatment led to a 69.9% decrease in tumor weight and a 69.3% reduction in the number of tumor nodules. nih.gov These studies suggest that clodronate can interfere with the progression of primary tumors and the metastatic process. oup.comjwatch.org

Cancer ModelAnimal ModelKey FindingsReference
Breast CancerMouseDaily or weekly preventive regimens decreased skeletal tumor burden. oup.com
Ovarian Cancer (ID8-VEGF)Mouse80.2% decrease in tumor weight compared to control. nih.gov
Ovarian Cancer (SKOV3ip1)Mouse69.9% decrease in tumor weight; 69.3% decrease in the number of tumor nodules. nih.gov

The tumor microenvironment (TME) is a complex ecosystem of non-malignant cells and non-cellular components that plays a critical role in cancer progression. frontiersin.orgmdpi.com Clodronate has been shown to modulate key components of the TME, which may contribute to its anti-tumor effects. nih.govelsevierpure.com A primary target of clodronate within the TME is the tumor-associated macrophage (TAM). nih.gov TAMs are known to contribute to tumor angiogenesis, growth, and invasion. nih.gov Liposomal clodronate has been shown to deplete TAMs, which in turn can inhibit tumor growth in certain mouse models. nih.gov

Beyond macrophages, clodronate also affects endothelial cells. nih.govelsevierpure.com Research indicates that clodronate can inhibit the secretion of pro-angiogenic cytokines by both endothelial cells and macrophages. nih.govelsevierpure.com Specifically, in-vitro experiments showed that clodronate treatment led to a 52.1% decrease in Interleukin-6 (IL-6) secretion and a 61.9% decrease in Interleukin-8 (IL-8) secretion by endothelial cells. nih.gov In macrophages, a 24.0% decrease in Fibroblast Growth Factor-2 (FGF-2) secretion was observed. nih.gov By disrupting the function of these crucial cell types within the TME, clodronate interferes with the synergistic relationship that promotes tumor growth and vascularization. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and dissemination. frontiersin.orghilarispublisher.com Clodronate has demonstrated potent anti-angiogenic activity, particularly in pre-clinical models of ovarian cancer. nih.govelsevierpure.com In treated mice with orthotopic models of ovarian cancer, clodronate significantly decreased tumor capillary density. nih.govelsevierpure.com This effect is believed to be mediated through both direct and indirect mechanisms. nih.gov

Directly, clodronate impairs endothelial cell function by decreasing their migration and the formation of capillary-like tubes. elsevierpure.comresearchgate.net Indirectly, as mentioned previously, it reduces the secretion of pro-angiogenic cytokines from endothelial cells and macrophages, which are key supporters of vascular network development in tumors. nih.govelsevierpure.com The reduction in macrophage density within the tumor further contributes to the anti-angiogenic effect, as TAMs are a major source of pro-angiogenic factors. nih.gov

Model SystemEffect of ClodronateSpecific OutcomeReference
In-vitro Endothelial CellsInhibition of Cytokine Secretion52.1% decrease in IL-6; 61.9% decrease in IL-8. nih.gov
In-vitro MacrophagesInhibition of Cytokine Secretion24.0% decrease in FGF-2. nih.gov
In-vitro Endothelial CellsInhibition of Angiogenic ProcessesDecreased cell migration and capillary formation. elsevierpure.comresearchgate.net
Orthotopic Ovarian Cancer Mouse ModelsIn-vivo Anti-angiogenesisSignificantly decreased tumor capillary density. nih.gov

Pain Research Models (Non-Skeletal Etiology)

Recent research has identified a novel mechanism for clodronate in pain modulation, independent of its effects on bone. nih.govnih.gov Studies have demonstrated that clodronate can significantly attenuate both inflammatory and neuropathic pain. nih.govresearchgate.net This analgesic effect is attributed to its function as a potent and selective inhibitor of the vesicular nucleotide transporter (VNUT). nih.govnih.govfrontiersin.org

VNUT is a key molecule responsible for loading adenosine (B11128) triphosphate (ATP) into vesicles in neurons, microglia, and immune cells. nih.govnih.gov The release of ATP acts as a pro-inflammatory and pain-signaling molecule. frontiersin.org By inhibiting VNUT, clodronate impairs vesicular ATP release from these cells. nih.govnih.gov This action shifts the balance from pro-inflammatory ATP to anti-inflammatory adenosine, thereby suppressing pain and inflammation. frontiersin.org In-vivo studies in mice revealed that clodronate is effective in attenuating neuropathic and inflammatory pain in wild-type mice but not in mice lacking the VNUT gene, confirming the transporter as its primary target for this analgesic action. nih.gov The half-maximal inhibitory concentration (IC50) for VNUT inhibition by clodronate was found to be 15.6 nM in in-vitro analyses. nih.govnih.gov

Musculoskeletal Research Beyond Malignancy

Beyond its applications in cancer-related bone disease, clodronate has been investigated for its potential benefits in other musculoskeletal conditions. nih.govunisi.it These effects extend beyond its well-known antiresorptive activity to include anti-inflammatory, analgesic, and modulatory effects on bone and cartilage metabolism. nih.govpatsnap.com

Clodronate has shown beneficial effects in the treatment of osteoarthritis of the knee and hand, as well as in the management of complex regional pain syndrome. nih.govunisi.it The analgesic properties of clodronate can be long-lasting and may occur independently of its effects on bone resorption. plos.orgresearchgate.net This suggests that low concentrations of the compound might be utilized for its pain-relieving effects without causing significant skeletal changes. plos.org The compound's ability to reduce the production of pro-inflammatory cytokines contributes to its utility in mitigating pain and inflammation in conditions like osteoarthritis. patsnap.com Further research is ongoing to better define its role and optimal use in these non-malignant musculoskeletal disorders. nih.gov

Role of Osteoclast Depletion in Fracture Healing Resolution

Clodronate disodium, particularly when encapsulated in liposomes, has been utilized in pre-clinical research to investigate the specific role of osteoclasts in the process of fracture healing. nih.govnih.govbohrium.com Osteoclasts are known to be abundant within the fracture callus and are primarily thought to be responsible for resorbing calcified cartilage and remodeling the newly formed bone. nih.govnih.gov Studies using systemic administration of clodronate-laden liposomes in mouse models of femur fracture have demonstrated that this treatment effectively reduces the population of osteoclasts within the healing callus. nih.govnih.gov

While the depletion of osteoclasts did not prevent the initial formation of the fracture callus, it significantly impaired the subsequent stages of healing. nih.govnih.govbohrium.com Specifically, radiographic and histological analyses revealed that the resolution of cartilage within the callus was delayed in clodronate-treated mice. nih.govnih.gov This delay in the conversion of the cartilaginous callus to bone is a critical impairment in the endochondral ossification process. nih.gov

The consequences of this delayed cartilage resolution were evident in the mechanical properties of the healing bone. Torsional mechanical testing of femurs after 28 days of healing showed significant decreases in the material properties of the callus in the clodronate-treated group, consistent with the persistent presence of weaker cartilage tissue. nih.govnih.govbohrium.com These findings support the crucial role of osteoclasts not just in the final remodeling of bone, but also in the earlier process of cartilage resorption that is necessary for its replacement by bone. nih.govnih.gov

Table 1: Effects of Osteoclast Depletion by Clodronate Liposomes on Fracture Healing in Mice

Parameter Observation in Clodronate-Treated Group Implication for Fracture Healing
Callus Osteoclast Population Significantly reduced Confirms effective depletion of target cells
Callus Formation Not prevented Osteoclasts are not essential for the initial callus formation
Callus Cartilage Resolution Delayed Impaired endochondral ossification
Callus Remodeling Impaired Osteoclasts are critical for shaping and strengthening the callus
Mechanical Properties (at 28 days) Decreased torsional strength Healing bone is mechanically weaker

Effects on Bone Turnover and Remodeling in Exercising Juvenile Animal Populations

The effects of clodronate disodium on bone metabolism in young, exercising animals have been a subject of investigation, particularly given its use in juvenile performance animals like racehorses. nih.govthehorse.com Research in this area is critical as normal osteoclastic activity is essential for bone growth and adaptation to the mechanical stresses of exercise. nih.gov

Studies utilizing juvenile animal models, such as horses and sheep, have been conducted to assess the impact of clodronate on bone turnover, bone mineral density (BMD), and bone microarchitecture. nih.govthehorse.comresearchgate.netresearchgate.net In a study with exercising yearling Quarter Horses, administration of single or multiple doses of clodronate disodium was not found to have a significant effect on the BMD or bone microarchitecture of the tuber coxae, a non-weight-bearing bone, over a 168-day period. thehorse.com Similarly, a study using juvenile, exercising sheep found that intramuscular clodronate did not produce measurable effects on bone metabolism. nih.govresearchgate.netresearchgate.net

While some changes in serum bone biomarkers were observed over time in these studies, such as increases in bone formation markers and decreases in some resorption markers, these alterations were often attributed to the effects of exercise or natural growth processes rather than a direct effect of the clodronate treatment. nih.govresearchgate.netresearchgate.net For instance, in one study with juvenile horses, a transient decrease in the bone resorption enzyme TRAP5b was noted in groups receiving multiple doses, but other biomarkers remained unaffected. tamu.edu The lack of a pronounced treatment effect in these juvenile, exercising animal models may be related to the dosage levels used, which are lower than those typically used in humans. nih.govresearchgate.net These findings suggest that under the studied conditions, clodronate disodium did not significantly impact key parameters of bone structure or remodeling kinetics in young, active populations. thehorse.comnih.gov

Table 2: Summary of Clodronate Disodium Effects in Exercising Juvenile Animal Models

Animal Model Key Parameters Investigated Major Findings Reference
Yearling Quarter Horses Bone Mineral Density (BMD), Bone Microarchitecture, Physical Growth No significant effect on BMD or microarchitecture of the tuber coxae. No impact on physical growth parameters. thehorse.comoup.com
Juvenile Sheep Bone Turnover, Serum Bone Biomarkers (SBB), BMD, Bone Microstructure No measurable effects on the skeleton. Changes in SBB attributed to exercise or growth. nih.govresearchgate.netresearchgate.net
Young, Clinically Normal Horses Bone Structure, Remodeling Parameters (microCT, histomorphometry) Did not significantly alter bone structure or remodeling parameters after 60 days. nih.gov

Research in Equine Musculoskeletal Health and Lameness Improvement

Clodronate disodium is utilized in equine medicine for the management of lameness, particularly that associated with navicular syndrome, a common and challenging condition in athletic horses. nih.govequineclodronate.comamericanfarriers.com Clinical research has demonstrated its efficacy in improving lameness in affected horses. nih.govker.comequineclodronate.com

In a randomized, blinded, controlled trial involving competition horses with a history of forelimb lameness due to navicular syndrome, a single treatment with clodronate resulted in a small but significant decrease in forelimb lameness one week after administration. nih.gov Furthermore, coaches reported a significant improvement in the performance of the clodronate-treated horses at week 8. nih.gov A larger, multi-center clinical field study confirmed these benefits, showing that a high percentage of horses treated with clodronate for navicular disease had improved lameness grades by day 56, with the positive response sustained in many horses through day 180. equineclodronate.com Studies suggest that around 65% of horses show a positive response to treatment by 180 days. madbarn.com

The therapeutic effect of clodronate in these conditions is thought to stem from its primary mechanism of inhibiting osteoclast-mediated bone resorption. patsnap.comdrugs.com However, there is also speculation that it may possess anti-inflammatory and analgesic properties that contribute to its clinical benefits in conditions like osteoarthritis. ker.comunisi.it Interestingly, in the study on competition horses with navicular syndrome, the observed improvement in lameness occurred without detectable changes in the bone turnover markers CTX-I or osteocalcin, suggesting the mechanism for pain relief may be complex. nih.gov

Table 3: Clinical Efficacy of Clodronate Disodium in Equine Lameness

Study Population Key Outcome Measures Results
Competition horses with navicular syndrome Lameness evaluation, Coach questionnaires Significant decrease in forelimb lameness at 1 week. Significant improvement in performance noted by coaches at 8 weeks.
Horses with navicular disease (multi-center trial) Lameness grade improvement 67.4% of treated horses were treatment successes at Day 28. 65% of horses maintained a positive response at Day 180.

Potential Applications in Osteoarthritis Research

Clodronate disodium has been investigated for its potential therapeutic role in osteoarthritis (OA), a degenerative joint disease affecting cartilage and subchondral bone. unisi.itnih.gov Pre-clinical research in animal models of OA has yielded promising results, suggesting that clodronate may interfere with key pathogenic processes of the disease. nih.govmdpi.com

In animal models, intra-articular administration of clodronate has been shown to deplete synovial lining cells (macrophages), leading to a reduced production of pro-inflammatory cytokines like IL-1 and TNF-α, as well as metalloproteases that contribute to cartilage degradation. nih.govmdpi.com This results in the prevention of cartilage damage, a reduction in synovial hyperplasia (inflammation of the synovial membrane), and a decrease in the formation of osteophytes (bony spurs). nih.gov In a mouse model of collagenase-induced OA, clodronate injections led to a significant decrease in the size of osteophytes. nih.gov

Beyond its anti-inflammatory effects, clodronate may also influence chondrocyte activity. In vitro studies have suggested that clodronate can stimulate the differentiation of mesenchymal stem cells toward the chondrogenic lineage, potentially promoting cartilage health. nih.govmdpi.com Clinical studies in humans with knee and hand osteoarthritis have reported that treatment with clodronate can lead to improvements in pain and joint mobility. unisi.itnih.govjpmsonline.com These multifaceted actions—targeting inflammation, bone resorption, and potentially cartilage metabolism—make clodronate a compound of interest in osteoarthritis research. nih.govresearchgate.net

Table 4: Investigational Effects of Clodronate in Osteoarthritis Models

Research Model Observed Effects of Clodronate Potential Therapeutic Benefit
Animal Models (e.g., mice) Depletion of synovial macrophages, Reduced production of inflammatory cytokines (IL-1, TNF-α) and metalloproteases (MMPs), Prevention of synovial hyperplasia and cartilage damage, Reduction in osteophyte size Anti-inflammatory, Chondroprotective
In Vitro (Mesenchymal Stem Cells) Upregulation of SOX9 gene expression, suggesting increased chondrocytic commitment Promotion of cartilage repair/regeneration
Human Clinical Trials (Knee/Hand OA) Reduction in osteoarticular pain, Improvement in joint mobility and physical function Symptom relief and functional improvement

Research Methodologies and Techniques

In Vitro Cellular Models

In vitro studies are fundamental in dissecting the direct cellular and molecular effects of clodronate disodium (B8443419). These models allow for controlled investigation of the compound's impact on specific cell types and pathways.

The primary therapeutic action of clodronate disodium is the inhibition of osteoclast-mediated bone resorption. In vitro models have been crucial in defining this activity. Studies have utilized human preosteoclastic (FLG 29.1) and primary human osteoclast-like (HOC) cells to demonstrate that clodronate inhibits both the proliferation and differentiation of these cells. nih.govresearchgate.net Functional and differentiative changes are evaluated through several assays. For instance, Tartrate-Resistant Acid Phosphatase (TRAcP) activity, a hallmark of osteoclasts, is assessed immunocytochemically. nih.govresearchgate.net Additionally, the expression of matrix metalloproteinase 9 (MMP-9) and its tissue inhibitor (TIMP-1), which are critical for bone matrix degradation, is quantified using techniques like RT-PCR. nih.govresearchgate.net Research has also shown that the inhibitory effects of clodronate on osteoclast proliferation can be reversed by the addition of Adenosine (B11128) triphosphate (ATP) to the culture medium, highlighting the bioenergetic component of its mechanism. nih.govresearchgate.net

Table 1: Assays for Osteoclast Proliferation, Differentiation, and Function

Assay TypeParameter MeasuredCell Lines UsedKey Findings with Clodronate Disodium
Cell CountingCell ProliferationFLG 29.1, HOCInhibition of proliferation in a dose-dependent manner. nih.gov
TRAcP Staining/Activity AssayOsteoclast Differentiation and NumberRAW 264.7, Human Osteoclast PrecursorsDecreased number of TRAcP-positive multinucleated cells. nih.govfrontiersin.org
RT-PCRGene Expression (e.g., MMP9/TIMP1)FLG 29.1, HOCModulation of genes involved in bone resorption. nih.gov
Bone Resorption Assay (e.g., CTX-I release)Functional Activity of Mature OsteoclastsHuman Osteoclast Precursors on bone slicesInhibition of the release of collagen fragments. pharmatest.com

Clodronate disodium, particularly when encapsulated in liposomes, is a widely used tool for the selective depletion of macrophages and microglia in vitro and in vivo. selleckchem.comselleckchem.comnih.gov Phagocytic cells, such as macrophages, recognize and engulf the liposomes. nih.gov Once internalized, the liposomes release clodronate into the cytosol, leading to apoptotic cell death. selleckchem.comnih.gov This method is highly effective because free clodronate does not easily cross cell membranes. nih.gov Cell culture systems using macrophage-like cell lines (e.g., J774, RAW-264) and primary macrophages are employed to study this depletion effect. selleckchem.comselleckchem.com These studies have confirmed that liposomal clodronate induces apoptosis and significantly reduces the viability of these cells, providing a basis for its use in studying the roles of macrophages in various physiological and pathological processes. selleckchem.comselleckchem.com

The tumor microenvironment is a complex network of cancer cells, stromal cells, and immune cells, including tumor-associated macrophages (TAMs). frontiersin.orgfrontiersin.org Clodronate disodium has been investigated for its potential to modulate this environment. In vitro studies using co-culture systems of endothelial cells, macrophages, and tumor cells have shown that clodronate can inhibit the secretion of pro-angiogenic cytokines by endothelial cells and macrophages. nih.gov Furthermore, clodronate has been demonstrated to directly impair endothelial cell function by decreasing their migration and the formation of capillary-like tubes in 3D gel assays. nih.gov In some cancer cell lines, such as ovarian cancer cells, clodronate has also been shown to inhibit proliferation, with IC50 values in the millimolar range. nih.gov These in vitro findings suggest that clodronate can disrupt the supportive stromal environment necessary for tumor growth and angiogenesis. nih.gov

A key mechanism of clodronate disodium's action, especially in phagocytic cells, is the induction of apoptosis. nih.govselleckchem.com Various standardized assays are used to detect and quantify this process. Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, can be observed using Transmission Electron Microscopy (TEM). nih.govresearchgate.net DNA fragmentation, another hallmark of apoptosis, is visualized through DNA ladder analysis on agarose gels. nih.govresearchgate.net For quantitative assessment, flow cytometry using Annexin V staining is a common method. Cellular viability is typically measured using colorimetric assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, is frequently used to determine the cytotoxic effects of clodronate on various cell types, including cancer cells and macrophages. nih.govresearchgate.netresearchgate.net Similarly, the Alamar Blue assay is employed to assess the metabolic activity and viability of cells over longer culture periods. nih.gov

Table 2: Assays for Cellular Apoptosis and Viability

AssayPrincipleParameter MeasuredApplication with Clodronate Disodium
Transmission Electron Microscopy (TEM)Ultrastructural analysisApoptotic morphology (e.g., chromatin condensation)Qualitative and quantitative assessment of apoptosis in osteoclasts. nih.gov
DNA Ladder AnalysisAgarose gel electrophoresis of fragmented DNAInternucleosomal DNA fragmentationConfirmation of apoptosis in osteoclasts. nih.gov
MTT AssayColorimetric assay measuring mitochondrial reductase activityCell viability and cytotoxicityDetermining EC50 values in macrophage and cancer cell lines. selleckchem.com
Alamar Blue AssayFluorometric/colorimetric assay measuring metabolic activityCell viability and proliferationLong-term viability studies in osteoclast and osteoblast cultures. nih.gov

Unlike nitrogen-containing bisphosphonates, clodronate disodium's mechanism involves its intracellular metabolism. nih.govselleckchem.com In vitro studies using macrophage and osteoclast cell lines have shown that clodronate is converted into a non-hydrolyzable, cytotoxic analog of ATP, specifically adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). nih.govselleckchem.comselleckchem.com This metabolic byproduct is thought to inhibit the ADP/ATP translocase in mitochondria, leading to a depletion of intracellular ATP and subsequent apoptosis. nih.govselleckchem.com The detection and quantification of AppCCl2p in cell extracts are performed using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS-MS). nih.govresearchgate.net The impact on cellular energy status is directly measured by quantifying intracellular ATP levels, commonly through luciferin-luciferase bioluminescence assays. nih.govresearchgate.netnih.gov These assays have demonstrated that clodronate treatment can cause a significant, though sometimes transient, downregulation of intracellular ATP. nih.govresearchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and physiological responses to clodronate disodium in a complex biological system. Various animal models have been utilized to study its role in bone diseases, cancer, and inflammation.

In oncology research, mouse models are frequently used to assess the anti-tumor and anti-angiogenic properties of clodronate. nih.gov For example, in orthotopic models of ovarian cancer (e.g., using ID8-VEGF or SKOV3ip1 cells), systemic administration of liposomal clodronate has been shown to significantly decrease tumor weight and the number of tumor nodules. nih.gov These studies often include immunohistochemical analysis to confirm the depletion of TAMs (e.g., using F4/80 staining) and to assess tumor capillary density (e.g., using CD31 staining). nih.gov Similarly, in a mouse model of inflammation-associated colon cancer (AOM/DSS model), clodronate liposomes reduced the number and size of tumors, which was associated with decreased expression of macrophage markers in the colon tissue. nih.govsemanticscholar.org

For studying macrophage depletion and its consequences in inflammatory and regenerative processes, various rodent models are employed. Liposomal clodronate has been used to deplete macrophages in models of kidney ischemia/reperfusion injury, where it was found to partially attenuate renal fibrosis. nih.gov In models of skeletal muscle injury, clodronate-mediated macrophage depletion has been shown to attenuate the initial inflammatory response. physiology.org

Large animal models have also been used, particularly to study the effects of clodronate on bone metabolism in a context more similar to humans. In one study, juvenile sheep were used as a model to investigate the impact of intramuscular clodronate disodium on bone turnover, bone mineral density, and microstructure. nih.govresearchgate.netnih.gov However, in this specific model, the administered dose of clodronate did not produce measurable effects on the skeleton, which may be related to the lower potency of clodronate compared to other bisphosphonates or dose-related factors in large animals. nih.govresearchgate.net Another study in young horses also found no significant effect on the bone mineral density or microarchitecture of the tuber coxae under the tested conditions. thehorse.com

Table 3: Examples of In Vivo Animal Models for Clodronate Disodium Research

Animal ModelResearch AreaKey Parameters InvestigatedSummary of Findings
Mouse (Orthotopic Ovarian Cancer Models)Oncology, AngiogenesisTumor weight, nodule number, TAMs, capillary densitySignificant reduction in tumor burden and angiogenesis. nih.gov
Mouse (AOM/DSS Colitis-Associated Cancer)Oncology, InflammationTumor number and size, macrophage markers (e.g., EMR1)Decreased tumorigenesis and altered gut microbiota. nih.gov
Mouse (Renal Ischemia/Reperfusion)Inflammation, FibrosisMacrophage infiltration, collagen deposition, kidney injury markersPartial attenuation of renal fibrosis. nih.gov
Juvenile SheepBone MetabolismSerum bone biomarkers, bone mineral density, microstructureNo measurable effects on bone metabolism at the tested dose. nih.govresearchgate.net
Yearling HorseBone MetabolismBone mineral density, bone microarchitectureNo significant effect on the tuber coxae was observed. thehorse.com

Rodent Models (Mice, Rats) for Bone, Cancer, and Immune System Investigations

Rodent models, primarily mice and rats, are fundamental in preclinical research involving clodronate disodium, largely due to their well-characterized genetics and physiology. A primary application in this context is the use of liposome-encapsulated clodronate for the selective depletion of macrophages and other phagocytic cells. nih.gov This technique, often referred to as macrophage 'suicide', allows researchers to investigate the specific roles these cells play in various pathological processes. nih.gov

In cancer research, clodronate liposomes are administered to tumor-bearing mice to deplete tumor-associated macrophages (TAMs). researchgate.net This allows for the study of how macrophage deficiency impacts tumor growth, metastasis, and the efficacy of other cancer therapies. researchgate.netnih.gov Similarly, in immunology, depleting specific macrophage populations helps to elucidate their function in immune responses, inflammation, and autoimmune disease models. nih.gov For instance, studies have used this method to understand the role of macrophages in experimental allergic encephalomyelitis and spinal cord injury. researchgate.net

In the context of bone biology, while clodronate's primary effect is on osteoclasts, liposomal clodronate can be used to study the interplay between macrophages and bone cells. nih.gov In rat models, clodronate has been shown to inhibit bone resorption and, in some conditions, stimulate bone formation, effects that can be meticulously studied at the cellular and molecular level in these models. researchgate.net

Table 1: Applications of Clodronate Disodium in Rodent Research Models

Research Area Model Organism Technique Investigated Outcome
Immunology Mouse Liposomal clodronate macrophage depletion Role of phagocytes in immune response, inflammation, and allograft tolerance. nih.gov
Oncology Mouse Liposomal clodronate macrophage depletion Impact of macrophage deficiency on tumor growth and therapy efficacy. researchgate.net
Bone Biology Rat Systemic administration of clodronate Effects on bone mineral density, bone formation rate, and bone resorption. researchgate.net
Neurology Mouse Liposomal clodronate macrophage depletion Role of macrophages in experimental models of spinal cord injury and allergic encephalomyelitis. researchgate.net

Large Animal Models (Sheep, Horses) for Musculoskeletal and Pharmacokinetic Studies

Large animal models, such as sheep, are utilized in clodronate research where a closer physiological and biomechanical analogue to humans is required, particularly for musculoskeletal studies. nih.gov Sheep are considered a suitable model for horses and can be conditioned for forced exercise, making them applicable for studying the effects of therapeutics on active individuals. nih.gov

One significant study investigated the effects of intramuscular clodronate disodium on bone metabolism in exercising juvenile sheep over 165 days. nih.govresearchgate.netnih.gov The research aimed to understand the impact on bone turnover, bone mineral density (BMD), and cartilage health. nih.govresearchgate.net Pharmacokinetic analyses in these models help establish parameters like maximum plasma concentration (Cmax) and half-life (T1/2) in a large animal context, which is crucial for understanding the compound's behavior in vivo. researchgate.net In this study, outcome measures included serum bone biomarkers, advanced imaging, biomechanical testing, and cartilage glycosaminoglycan (GAG) content. nih.govresearchgate.net Despite the comprehensive analysis, the study found that clodronate disodium did not produce measurable effects on the skeleton of the juvenile sheep, which may be attributable to the specific dose used. nih.govresearchgate.netresearchgate.net

Table 2: Parameters Investigated in a Juvenile Sheep Model for Clodronate Disodium

Category Specific Measurement Method
Pharmacokinetics Plasma concentration over time Linear trapezoidal rule
Bone Turnover Serum Bone Biomarkers (SBB) Enzyme-Linked Immunoassays (ELISA) for BALP, PINP, RANKL, CTX-I, TRAP5b. nih.gov
Bone Microstructure Bone volume fraction, trabecular thickness Micro-computed tomography (Micro-CT) of tuber coxae biopsies. nih.gov
Bone Density Bone Mineral Density (BMD) Advanced imaging methods. nih.gov
Cartilage Health Sulfated Glycosaminoglycan (GAG) content 1,9-dimethylmethylene blue colorimetric assay. nih.gov
Biomechanical Properties Fracture force Biomechanical testing post-mortem. researchgate.net

Liposome Encapsulation and Delivery Systems in Research

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are used as a vehicle to deliver substances like clodronate to target cells. nih.gov This technology is pivotal for in vivo and in vitro research, as free clodronate cannot easily cross cell membranes, whereas liposome encapsulation facilitates entry into specific cell types. creative-biolabs.com

Methodologies for Preparation and Physicochemical Characterization of Clodronate Liposomes

The preparation of clodronate liposomes typically involves dissolving phospholipids (such as L-alpha-Phosphatidylcholine) and cholesterol in an organic solvent. nih.govcreative-biolabs.com A common technique is the thin-film hydration method, where the solvent is evaporated to create a thin lipid film, which is then hydrated with an aqueous solution containing clodronate disodium. nih.govnih.gov Sonication or extrusion is often used to form vesicles of a desired size. nih.gov The non-encapsulated clodronate is subsequently removed through methods like centrifugation or filtration. nih.gov

Physicochemical characterization is essential to ensure the quality and consistency of the liposomal formulation. ijpsjournal.com Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are often measured using dynamic light scattering (DLS). nih.govijpsjournal.com The morphology can be observed using microscopy techniques, while encapsulation efficiency is determined to quantify the amount of clodronate successfully loaded into the liposomes. nih.govresearchgate.net Stability studies are also conducted to assess the formulation's shelf-life under different storage conditions. nih.gov

Table 3: Physicochemical Characterization of Liposomes

Parameter Description Common Analytical Technique
Particle Size Affects cellular uptake, biodistribution, and clearance rates. ijpsjournal.com Dynamic Light Scattering (DLS)
Zeta Potential Indicates the surface charge of the liposomes, influencing stability and interaction with cell membranes. Electrophoretic Light Scattering
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in the mixture. nih.gov Dynamic Light Scattering (DLS)
Encapsulation Efficiency The percentage of the drug that is successfully entrapped within the liposomes. nih.gov Chromatography, Spectroscopy
Morphology The shape and lamellarity (number of lipid bilayers) of the vesicles. researchgate.net Transmission Electron Microscopy (TEM)
Stability The ability of the liposome to retain its physicochemical properties over time. nih.gov DLS over time at various temperatures

Strategies for Targeted Delivery to Phagocytic Cells in Experimental Systems

The primary strategy for targeting phagocytic cells, such as macrophages, relies on their natural biological function. When administered in vivo, liposomes are recognized as foreign particles and are rapidly engulfed by phagocytes through a process called phagocytosis. creative-biolabs.comclodrosome.com This passive targeting is highly effective for depleting macrophages in the bloodstream, liver, and spleen, where blood flow is discontinuous, allowing liposomes to exit circulation. researchgate.net

Once inside the macrophage, the liposome is trafficked into a phagolysosome. clodrosome.com The acidic environment and enzymes, like phospholipases, within the phagolysosome break down the lipid bilayer, releasing the encapsulated clodronate into the cell's cytosol. clodrosome.com The intracellular clodronate is then metabolized into a non-hydrolyzable ATP analog, which induces apoptosis, or programmed cell death. nih.govclodrosome.com

For more specific targeting of certain macrophage subsets, liposomes can be surface-modified. clodrosome.com One such strategy is mannosylation, which involves attaching mannose molecules to the liposome surface. researchgate.netclodrosome.com This modification targets cells that express mannose receptors, such as certain macrophage populations, potentially enhancing uptake by these specific cells. clodrosome.com

Evaluation of Delivery Efficiency and Cellular Uptake in Research Settings

The efficiency of clodronate liposome delivery and uptake is evaluated using a variety of in vitro and in vivo techniques. In vitro, macrophage cell lines like RAW264.7 are incubated with liposomal formulations. nih.govnih.gov Cellular uptake can be visualized and quantified using fluorescently labeled liposomes and fluorescence microscopy. nih.gov The cytotoxic effect of the clodronate delivery, which indicates successful uptake and drug release, is assessed through cell viability assays. nih.gov

In vivo, biodistribution studies are performed in animal models to track where the liposomes accumulate in the body. nih.gov This can be achieved using imaging techniques like Positron Emission Tomography (PET) by incorporating a radiolabel into the liposomes. nih.gov Additionally, tissues can be harvested post-administration for ex vivo fluorescence imaging or histological analysis to confirm the depletion of target macrophage populations in specific organs like the liver. researchgate.netnih.gov

Analytical and Biochemical Techniques

A range of analytical and biochemical techniques are employed to quantify clodronate disodium in biological matrices and to measure its effects on cellular processes. encyclopedia.com

For the quantitative analysis of clodronate in samples like human plasma and urine, chromatography-based methods are common. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently used. unito.itresearchgate.net Because bisphosphonates are not volatile, a derivatization step is often required for GC analysis, where agents like bistrimethylsilyltrifluoroacetamide react with the phosphoric acid groups of clodronate to make it suitable for analysis. sci-hub.red These methods are validated for accuracy and reproducibility and are applied in pharmacokinetic studies. unito.itsci-hub.red

Biochemical assays are critical for assessing the biological effects of clodronate. In musculoskeletal research, enzyme-linked immunoassays (ELISAs) are used to measure the concentration of specific serum bone biomarkers. nih.gov These can include markers of bone formation, such as bone-specific alkaline phosphatase (BALP) and procollagen type I amino-terminal propeptide (PINP), and markers of bone resorption, like C-terminal telopeptide of type I collagen (CTX-I). nih.gov Other biochemical techniques include colorimetric assays to determine the content of substances like glycosaminoglycans in cartilage samples. nih.gov

Table 4: Analytical and Biochemical Techniques for Clodronate Research

Technique Application Sample Type Analyte / Measurement
Gas Chromatography (GC) Pharmacokinetic studies Plasma, Urine Quantitative determination of clodronate concentration. unito.itsci-hub.red
High-Performance Liquid Chromatography (HPLC) Pharmacokinetic studies, formulation analysis Plasma, Urine, Drug Product Quantitative determination of clodronate and related substances. researchgate.net
Enzyme-Linked Immunoassay (ELISA) Musculoskeletal research Serum Concentration of bone biomarkers (e.g., BALP, CTX-I, RANKL). nih.gov
Colorimetric Assay Cartilage health assessment Cartilage digest Glycosaminoglycan (GAG) content. nih.gov
Micro-computed tomography (Micro-CT) Bone morphology studies Bone biopsies Bone microstructure and mineral density. nih.gov

Quantification of Clodronate in Biological Matrices (e.g., Liquid Chromatography-Mass Spectrometry, Capillary Zone Electrophoresis)

The quantification of clodronate in biological matrices is essential for pharmacokinetic studies. Due to its high polarity and resulting low and variable oral bioavailability, sensitive bioanalytical methods are required to characterize its concentration in substances like human plasma. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS assay has been developed for the quantification of clodronate in human plasma. nih.gov This method involves isolating the bisphosphonate from the biological matrix through protein precipitation. nih.govresearchgate.net The sample then undergoes derivatization prior to cleanup with liquid-liquid extraction. nih.govresearchgate.net The chromatographic separation is performed using an isocratic elution on a reversed-phase column. nih.gov Detection is achieved using a triple quadrupole mass spectrometer. nih.gov

This LC-MS/MS method has been validated according to regulatory guidelines, demonstrating sufficient specificity, linearity, accuracy, precision, and stability. nih.gov The precision of the assay for intra-day and inter-day variability is within acceptable limits, and the accuracy is also within the required range. nih.gov While the recovery of the analyte can be low, it is reproducible and adequate for monitoring target concentrations in human plasma. nih.gov

Interactive Data Table: LC-MS/MS Method Validation Parameters for Clodronate in Human Plasma

Parameter Result
Analytical Range 5-800 ng/ml
Intra-day Precision (% RSD) 0.6-6.9%
Inter-day Precision (% RSD) 0.6-8.1%
Intra-day Accuracy (% Error) 0.6-8.8%
Inter-day Accuracy (% Error) 2.2-4.5%
Analyte Recovery 2-3%

Data derived from a study on the development and validation of an LC-MS/MS assay for the quantification of clodronate in human plasma. nih.gov

Capillary Zone Electrophoresis (CZE)

Capillary zone electrophoresis with direct UV detection is another technique used for the separation and quantification of clodronate and its impurities. nih.gov This method utilizes polyacrylamide-coated capillaries to minimize interactions between the analytes and the capillary's electric double layer, as well as to reduce electroosmotic flow. nih.gov The separation is influenced by factors such as the pH and ionic strength of the electrolyte solution. nih.gov

A CZE method has also been developed for the quantitation of clodronate in liposomal formulations. nih.gov This assay demonstrated acceptable within-day and day-to-day precision and linearity within the target quantification range. nih.gov

Interactive Data Table: CZE Method Validation for Clodronate Impurity Quantitation

Parameter Result
Impurity Quantitation Range 0.5-7.5 µg/ml
Between-day Precision of Migration Times (% RSD) < 2.3%

Data from a study on the development and validation of a capillary zone electrophoretic method for the determination of bisphosphonate and phosphonate impurities in clodronate. nih.gov

Assessment of Bone Metabolism Biomarkers (e.g., urinary calcium, hydroxyproline, serum markers) in Animal Studies

Animal studies are crucial for evaluating the effects of clodronate on bone metabolism. These studies often involve the measurement of various biochemical markers of bone turnover in serum and urine.

In a study involving male albino Wistar rats, the administration of clodronate led to a significant decrease in markers of bone resorption, including urinary hydroxyproline/creatinine and serum tartrate-resistant acid phosphatase (TRAP). nih.gov A positive correlation was observed between the percentage of decrease in TRAP and urinary hydroxyproline/creatinine. nih.gov The study also noted a significant decrease in serum alkaline phosphatase (AP), a marker of bone formation. nih.gov

Another study in horses found that a single administration of clodronate resulted in significantly lower concentrations of tartrate-resistant acid phosphatase 5B (TRAcP5B), a marker of bone resorption. nih.gov Conversely, concentrations of C-terminal telopeptide of type I collagen (CTX-1) were significantly higher in both treated and control groups. nih.govresearchgate.net

However, a study in juvenile sheep found that intramuscular clodronate disodium did not produce measurable effects on bone metabolism. nih.govresearchgate.net While serum bone biomarkers showed changes over time, with increases in bone formation and decreases in some bone resorption markers, these changes were not attributed to the clodronate treatment and may have been due to exercise or growth. nih.govresearchgate.netplos.org

Interactive Data Table: Effect of Clodronate on Bone Metabolism Biomarkers in Rats

Biomarker Matrix Effect
Hydroxyproline/Creatinine Urine Significant Decrease
Tartrate-Resistant Acid Phosphatase (TRAP) Serum Significant Decrease
Alkaline Phosphatase (AP) Serum Significant Decrease
Osteocalcin (BGP) Serum Significant Decrease

Findings from a study on the usefulness of biochemical markers of bone turnover in rats after clodronate administration. nih.gov

Histological and Radiographic Analysis of Bone Tissue Morphology and Integrity

Histological and radiographic analyses are employed to visually assess the effects of clodronate on bone tissue morphology and integrity at a microscopic and macroscopic level.

In a study on growing rats, clodronate treatment resulted in thinner subchondral trabeculae that were more irregularly oriented. researchgate.net Histological analysis also revealed decreased cell proliferation in the primary spongiosa. researchgate.net The architecture of the trabecular network was altered, showing a meshwork-like form. researchgate.net

A study in young horses, however, found that tiludronate and clodronate did not significantly alter any bone structure or remodeling parameters as evaluated by micro-computed tomography (microCT) and dynamic histomorphometry. nih.gov Similarly, clodronate did not affect bone formation or resorption after 60 days. nih.gov In a study on juvenile exercising sheep, tuber coxae biopsies showed an increase in bone volume fraction, trabecular spacing, and thickness, and a reduced trabecular number over time, but these changes were attributed to exercise or growth rather than the clodronate treatment. nih.govresearchgate.netplos.org Another study in young Quarter Horses also concluded that clodronate had no significant effect on bone mineral density or trabecular structure in the tuber coxae region under the tested conditions. thehorse.com

In a mouse model of fracture healing, radiographic scoring indicated that clodronate liposome treatment impaired healing. nih.gov Histological analysis showed that the treatment delayed the resolution of callus cartilage. nih.gov

Interactive Data Table: Histological and Radiographic Findings of Clodronate Treatment in Animal Models

Animal Model Finding
Growing Rats Thinner, irregularly oriented subchondral trabeculae; altered trabecular network architecture. researchgate.net
Young Horses No significant impact on bone structure or remodeling parameters. nih.gov
Juvenile Sheep Changes in bone volume fraction and trabecular structure attributed to exercise/growth, not clodronate. nih.govresearchgate.netplos.org
Mice (Fracture Healing) Impaired healing observed through radiographic scoring; delayed resolution of callus cartilage. nih.gov

Biomechanical Testing of Bone in Animal Models

Biomechanical testing is performed to determine the mechanical properties of bone, such as strength and rigidity, following treatment with clodronate.

In a study on growing rats with immobilization osteoporosis, clodronate treatment was found to have an increasing effect on all mechanical parameters of the immobilized bone, including maximum torque capacity, maximum angle of deformation, and rigidity. nih.gov

A study in juvenile, exercising sheep, however, found no differences in bone strength between treatment groups. researchgate.net The biomechanical testing of the fused metacarpus showed no significant effect of clodronate on the maximum force to fracture. plos.orgresearchgate.net

In a mouse model of fracture healing, torsional mechanical testing revealed significant decreases in callus material properties after 28 days of healing in mice treated with clodronate liposomes, which is consistent with the continued presence of callus cartilage. nih.gov

Interactive Data Table: Biomechanical Testing Results of Clodronate in Animal Models

Animal Model Bone Mechanical Parameter Effect of Clodronate
Growing Rats (Immobilization Osteoporosis) Tibia Maximum Torque Capacity, Maximum Angle of Deformation, Rigidity Increased nih.gov
Juvenile, Exercising Sheep Fused Metacarpus Maximum Force to Fracture No significant effect plos.orgresearchgate.net
Mice (Fracture Healing) Femur Callus Material Properties Decreased nih.gov

Evaluation of Gene Expression Profiles and Cytokine Levels in Cellular and Animal Models

The effects of clodronate at the cellular and molecular level are investigated by evaluating gene expression profiles and cytokine levels.

In a study on horses, a general decrease in the expression of Cathepsin K (CTSK), a gene associated with bone remodeling, was observed in the first week after clodronate administration, followed by an increase through day 182. nih.gov A similar expression pattern was seen for Acid Phosphatase 5, Tartrate Resistant (ACP5), which is associated with osteoclast number and activity. nih.gov It is hypothesized that the initial decrease is due to the acute effects of clodronate on osteoclasts, leading to a downregulation of these genes, and the subsequent increase occurs as the effects of clodronate diminish and bone remodeling resumes. nih.gov

Studies using clodronate-loaded liposomes to deplete macrophages have shown effects on cytokine levels. In a mouse model of cytokine storm syndrome, delayed clodronate treatment resulted in significantly higher levels of pro-inflammatory cytokines such as TNF-α and IFN-γ, and a significant reduction in the anti-inflammatory cytokine IL-10. nih.gov In a murine model of Acinetobacter baumannii pneumonia, depletion of macrophages with clodronate led to significantly lower quantities of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12 in pulmonary tissue. asm.org In a mouse model of radiation-induced lung injury, treatment with liposomal sodium clodronate led to lower levels of pro-inflammatory cytokines in both plasma and bronchoalveolar lavage fluid. nih.gov

Interactive Data Table: Effect of Clodronate on Gene and Cytokine Expression

Model Target Effect
Horses CTSK gene expression Initial decrease, followed by an increase nih.gov
Horses ACP5 gene expression Initial decrease, followed by an increase nih.gov
Mice (Cytokine Storm Syndrome) TNF-α, IFN-γ Increased (with delayed treatment) nih.gov
Mice (Cytokine Storm Syndrome) IL-10 Decreased (with delayed treatment) nih.gov
Mice (Pneumonia) TNF-α, IL-1β, IL-6, IL-12 Decreased asm.org
Mice (Radiation-Induced Lung Injury) Pro-inflammatory cytokines Decreased nih.gov

Future Research Directions and Emerging Paradigms

Development of Advanced Delivery Systems and Novel Formulations for Enhanced Research Utility

The inherent low and variable oral bioavailability of clodronate disodium (B8443419) (ranging from 1% to 4%) underscores the critical need for advanced delivery systems fishersci.cawikipedia.orgguidetopharmacology.orgmims.com. Liposomal clodronate (liposomal CLO) represents a key advancement, enhancing drug solubility, stability, and bioavailability, while also enabling targeted delivery and potentially reducing systemic side effects fishersci.caciteab.com. Preclinical studies extensively utilize liposomal CLO for efficient macrophage depletion, for instance, to enhance hematopoietic chimerism and donor-specific skin allograft tolerance in mouse models fishersci.ca. A notable development is mannosylated liposomal clodronate (m-CLD), which allows for targeted depletion of microglia in specific brain regions, such as the locus coeruleus, without causing neuronal damage citeab.com. This specificity is crucial for studying neuroinflammation and stress-related disorders. Future research will likely focus on further optimizing these liposomal formulations for improved cellular uptake and sustained release, as well as exploring other nanocarrier-based systems like micelles and bisphosphonate-decorated lipid nanoparticles for precise delivery to bone and other pathological sites citeab.comciteab.comfishersci.ca. The exploration of alternative administration routes, such as vaginal delivery systems for bisphosphonates, also represents an area of ongoing investigation citeab.com.

Investigation in Novel Pre-clinical Disease Models and Pathophysiological Contexts

While clodronate disodium is primarily recognized for its efficacy in bone resorption-related conditions, its potential is being investigated in a broader spectrum of preclinical disease models and pathophysiological contexts.

Orthodontic Tooth Movement: Clodronate disodium has demonstrated the ability to strongly inhibit bone resorption induced by orthodontic mechanical stress and tooth movement in rats, suggesting its potential as an adjunct in orthodontic treatment researchgate.net. This effect is linked to its capacity to prevent mechanical stress-induced production of prostaglandin (B15479496) E2 (PGE2) and to inhibit cyclooxygenase-2 (COX-2) and Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) expression in periodontal ligament cells researchgate.net.

Osteoarthritis (OA): Clodronate disodium shows promise in treating osteoarthritis due to its anti-inflammatory, analgesic, and modulatory effects on bone and cartilage metabolism fishersci.caguidetopharmacology.orgnih.govctdbase.org. Intra-articular administration is being investigated, with evidence suggesting a reduction in pain and pro-inflammatory mediators, alongside promotion of chondrocyte differentiation fishersci.canih.govctdbase.org.

Macrophage and Microglial Depletion: Liposomal clodronate is a widely adopted tool in preclinical research for depleting macrophages in various tumor models and inflammatory conditions, and for targeting microglia in neuroinflammation, stress-related disorders, and even in the context of cytokine storms associated with conditions like COVID-19 fishersci.caciteab.comnih.gov.

Histiocytic Neoplasms: Preclinical studies have shown that liposomal clodronate can induce significant tumor regression in dogs with spontaneous malignant histiocytosis, indicating a potential research avenue for this type of cancer wikipedia.org.

Renal Osteodystrophy: The compound's efficacy in inhibiting bone resorption in experimental models of renal osteodystrophy is also an area warranting further exploration researchgate.net.

These investigations highlight the evolving understanding of clodronate's multifaceted therapeutic potential beyond its conventional anti-osteoclastic applications.

Long-term Skeletal Effects and Adaptation in Developing and Exercising Animal Populations

The off-label use of bisphosphonates, including clodronate disodium, in young, actively growing, and exercising animal populations, such as racehorses, raises significant questions regarding their long-term skeletal effects lipidmaps.orgwikidata.orgfishersci.camims.comnih.govuni.lu. In these populations, bone growth and remodeling are highly active, and osteoclast activity is crucial for normal bone adaptation and repair lipidmaps.orgwikidata.org. A recent study in juvenile, exercising sheep investigated the effects of intramuscular clodronate disodium (0.6 mg/kg) over 165 days and found no measurable effects on bone turnover, bone mineral density (BMD), microstructure, or biomechanical properties wikidata.orgfishersci.camims.comwikipedia.org. The lack of effect in this large animal model may be attributed to the lower dose compared to human therapeutic regimens wikidata.orgfishersci.ca. Concerns persist regarding potential adverse outcomes, including maladaptation to exercise, accumulation of microdamage, decreased bone strength, or altered growth, due to the prolonged inhibition of osteoclast function, as bisphosphonates can persist in bone for months to years lipidmaps.orgwikidata.orgnih.gov. Future research is essential to comprehensively assess the long-term biological impacts of clodronate disodium in developing and exercising animals, including studying effects related to sex, incorporating sedentary control groups, and investigating a range of doses in conjunction with exercise wikidata.org. There is also a critical need to determine if low doses can provide analgesia without inducing deleterious bone changes, given that masking pain could lead to further skeletal injury in athletic animals lipidmaps.orgwikidata.orguni.lu.

Exploration of Synergistic Research Applications with Other Therapeutic Agents in Pre-clinical Settings

The potential for clodronate disodium to act synergistically with other therapeutic agents is a promising area of preclinical research, particularly in oncology and inflammatory conditions. Studies have demonstrated synergistic anti-tumor effects when bisphosphonates, such as zoledronic acid, are combined with traditional chemotherapy agents wikidata.orgnih.gov. Specifically, clodronate combined with vincristine (B1662923) has been shown to induce synergistic cell killing and increased cell cycle arrest in malignant histiocytosis cells wikipedia.org. Similarly, zoledronic acid, when combined with doxorubicin (B1662922), significantly increased cell killing and enhanced doxorubicin uptake in malignant histiocytosis cells wikipedia.org. These findings highlight a broader potential for combination therapies involving clodronate disodium across various cancer models. Furthermore, novel nanocarrier-based delivery systems are being developed that can co-encapsulate clodronate disodium with other therapeutic agents, such as small interfering RNA (siRNA) and chemotherapeutic agents, to potentially enhance synergistic effects in targeted tumor growth inhibition, for example, in lung cancer models citeab.com. In the context of osteoarthritis, combining clodronate with agents like hyaluronic acid and diclofenac (B195802) sodium in intra-articular injections has shown improved pain scores in preclinical settings, suggesting benefits in multi-modal pain management strategies nih.gov.

Q & A

Q. What are the primary mechanisms by which clodronate disodium inhibits bone resorption in experimental models?

Clodronate disodium, a non-nitrogenous bisphosphonate, binds to hydroxyapatite crystals in bone with an affinity constant of 0.72 µM, disrupting osteoclast-mediated resorption . Intracellularly, it is metabolized into a β-γ-methylene ATP analog, which inhibits ATP-dependent enzymes in osteoclasts and macrophages, leading to apoptosis . Methodologically, its effects can be quantified using in vitro osteoclast cultures with tartrate-resistant acid phosphatase (TRAP) staining or in vivo micro-CT analysis of bone microstructure (e.g., trabecular thickness and bone volume fraction) .

Q. How does clodronate disodium differ structurally and functionally from nitrogen-containing bisphosphonates?

Unlike nitrogenous bisphosphonates (e.g., alendronate), clodronate lacks a nitrogen side chain, preventing farnesyl pyrophosphate synthase inhibition. Instead, its activity relies on intracellular ATP analog formation . Structural distinctions can be confirmed via HPLC or mass spectrometry, while functional differences are assessed through comparative in vitro assays (e.g., osteoclast viability and resorption pit assays) .

Q. What are the standard protocols for administering clodronate disodium in preclinical osteoporosis studies?

Typical dosing ranges from 0.6–10 mg/kg via intramuscular or subcutaneous routes in rodent models. For large animals (e.g., sheep), intramuscular injections at 0.6 mg/kg, repeated at 84-day intervals, have been used to evaluate long-term effects . Serum biomarkers like BALP (bone formation) and CTX-I (bone resorption) should be monitored every 28 days to track pharmacodynamics .

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess clodronate disodium’s dual role in osteoclast inhibition and macrophage depletion?

Advanced studies require dual endpoints:

  • Bone effects : Use micro-CT to quantify trabecular bone volume (BV/TV) and connectivity density (Conn.D) .
  • Macrophage depletion : Employ liposome-encapsulated clodronate to selectively deplete macrophages, validated via flow cytometry (CD68+ cell counts) or histopathology . Control groups should include saline and non-liposomal clodronate to isolate macrophage-specific effects .

Q. What methodological considerations are critical when reconciling contradictory data on clodronate’s efficacy in juvenile versus adult models?

A 2024 study found no measurable impact on bone metabolism in juvenile sheep, contrasting with adult rodent data . Key variables include:

  • Age-related pharmacokinetics : Juvenile models exhibit faster bone remodeling, necessitating higher doses or shorter dosing intervals.
  • Biomarker selection : Juvenile studies should prioritize dynamic markers (e.g., PINP for formation) over static micro-CT parameters . Meta-analyses should stratify results by species, age, and dosing regimen to resolve contradictions .

Q. How can researchers leverage clodronate disodium’s inhibition of vesicular nucleotide transporter (VNUT) to study chronic pain mechanisms?

Clodronate acts as a reversible, Cl⁻-competitive VNUT inhibitor (IC₅₀ = 15.6 nM), blocking ATP release from neurons . Methodologies include:

  • In vitro : Patch-clamp electrophysiology to measure ATP efflux in dorsal root ganglion neurons.
  • In vivo : Behavioral assays (e.g., von Frey filament testing) in inflammatory pain models, combined with intrathecal clodronate delivery . Co-administration with P2X3 receptor antagonists can isolate VNUT-specific effects .

Q. What statistical approaches are recommended for analyzing clodronate disodium’s dose-dependent effects on bone biomarkers?

Mixed-effects models are preferred for longitudinal biomarker data (e.g., BALP, CTX-I) to account for individual variability and repeated measures . For non-normal distributions (e.g., lameness scores in sheep), cumulative logistic models or ordinal regression should be applied . Power analyses (e.g., OpenEpi) are critical for sample size determination, with ≥10 subjects/group providing >98% power for detecting differences in CTX-I .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro potency (IC₅₀) and in vivo efficacy of clodronate disodium?

Discrepancies often arise from bioavailability differences (e.g., poor oral absorption) or off-target effects in vivo. Strategies include:

  • Pharmacokinetic profiling : Measure plasma and bone concentrations via LC-MS to confirm target engagement .
  • Tissue-specific assays : Compare in vitro osteoclast IC₅₀ values (1.34 µM) with in vivo bone drug levels .
  • Alternative delivery systems : Liposomal formulations enhance macrophage-specific uptake, reducing systemic variability .

Q. What validation techniques are essential when using clodronate disodium to deplete tumor-associated macrophages (TAMs) in cancer models?

Rigorous validation requires:

  • Flow cytometry : Quantify F4/80+ or CD206+ TAMs in treated vs. control tumors.
  • Functional assays : Assess phagocytosis (e.g., fluorescent bead uptake) and cytokine secretion (IL-10, TGF-β) post-treatment .
  • Histopathology : Use multiplex IHC to confirm TAM depletion and evaluate compensatory immune cell infiltration .

Recent Findings and Future Directions

Q. What insights does the 2024 ovine study provide for refining clodronate disodium’s use in pediatric bone disorders?

The null results in juvenile sheep suggest clodronate may lack efficacy in actively growing skeletons, possibly due to rapid bone turnover overwhelming drug effects . Future studies should:

  • Modify dosing : Test higher frequencies (e.g., biweekly) or localized delivery (e.g., intraosseous injections).
  • Incorporate growth-specific biomarkers : Monitor IGF-1 and growth plate histology to assess drug interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethylenediphosphonic acid
Reactant of Route 2
Dichloromethylenediphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.